Technical Monograph: Structural Elucidation of 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol
Technical Monograph: Structural Elucidation of 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol
Common Name: HC Yellow No. 6
CAS Registry Number: 104333-00-8
Molecular Formula:
Executive Summary
This technical guide outlines the structural characterization and validation protocols for 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol (hereafter referred to as HC Yellow 6 ). Primarily utilized as a semi-permanent dye in cosmetic formulations, this molecule presents unique analytical challenges due to the electron-withdrawing synergy of the nitro and trifluoromethyl groups, combined with the chirality of the aminopropanediol tail.
This document is designed for analytical chemists and process engineers, focusing on the causality between the molecule’s electronic structure and its spectroscopic signature.
Part 1: Synthetic Context & Impurity Profiling
To accurately elucidate the structure, one must understand the genesis of the molecule. HC Yellow 6 is typically synthesized via a Nucleophilic Aromatic Substitution (
Primary Reaction Pathway: The synthesis involves the reaction of 4-chloro-3-nitrobenzotrifluoride (electrophile) with 3-aminopropane-1,2-diol (nucleophile). The strong electron-withdrawing effect of the ortho-nitro and para-trifluoromethyl groups activates the chlorine for displacement by the aliphatic amine.
Visualization: Synthesis & Impurity Logic
The following diagram maps the synthesis and potential critical impurities that must be differentiated during structural analysis.
Figure 1: Synthetic pathway illustrating the
Part 2: Spectroscopic Elucidation Strategy
UV-Visible Spectroscopy (Electronic Characterization)
The molecule exhibits a vibrant yellow-orange hue due to the "push-pull" electronic system.
-
Chromophore: The lone pair on the amine nitrogen (donor) conjugates with the ortho-nitro group (acceptor) through the benzene ring.
-
Diagnostic Value:
is typically observed between 400–430 nm (in Ethanol). -
Solvatochromism: Expect a bathochromic shift (red shift) in polar protic solvents due to stabilization of the excited charge-transfer state.
Infrared Spectroscopy (FT-IR)
The functional groups provide a distinct fingerprint.
| Functional Group | Wavenumber ( | Diagnostic Feature |
| O-H / N-H | 3200 – 3500 | Broad stretch. The secondary amine (NH) may appear as a sharper shoulder on the broad OH band. |
| C-H (Aromatic) | 3000 – 3100 | Weak intensity. |
| 1500 – 1550 | Strong, characteristic nitro band. | |
| 1300 – 1360 | Strong pairing with the asymmetric band. | |
| C-F ( | 1100 – 1350 | Multiple strong bands; often overlaps with C-O stretches. |
| C-O (Alcohol) | 1000 – 1100 | Strong stretch from the diol chain. |
Nuclear Magnetic Resonance (NMR)
This is the gold standard for structural confirmation. The presence of the chiral center at C2 of the propyl chain creates a complex splitting pattern for the aliphatic protons.
NMR (400 MHz, DMSO-
) - Predicted Assignments
-
Aromatic Region (3 Protons):
-
~8.4 ppm (d,
Hz, 1H): Proton at C3 (between and ). This is the most deshielded proton due to the synergistic electron-withdrawing inductive/mesomeric effects of both groups. -
~7.7 ppm (dd,
Hz, 1H): Proton at C5 . Coupled to H6 (ortho) and H3 (meta). -
~7.2 ppm (d,
Hz, 1H): Proton at C6 (ortho to the amine). This is the most shielded aromatic proton due to the electron-donating effect of the adjacent amine nitrogen.
-
~8.4 ppm (d,
-
Aliphatic Region (Side Chain):
-
~8.6 ppm (t, 1H): N-H proton. Often broad and exchangeable with
. - ~4.8 - 5.0 ppm: O-H protons (doublets or broad singlets).
- ~3.7 - 3.9 ppm (m, 1H): Methine proton (CH ) at the chiral center (C2').
-
~3.3 - 3.6 ppm (m, 4H): Methylene protons (
).-
Critical Note: The protons on C1' (attached to Nitrogen) and C3' (terminal alcohol) are diastereotopic due to the adjacent chiral center. They will not appear as simple triplets/doublets but rather as complex ABX multiplets.
-
-
~8.6 ppm (t, 1H): N-H proton. Often broad and exchangeable with
NMR &
NMR
-
: Look for the Quartet splitting of the
carbon ( Hz) and the quartet splitting of the aromatic carbon attached to it ( Hz). -
: A single singlet around -60 to -63 ppm (referenced to
).
Part 3: Analytical Protocol (SOP)
This protocol ensures rigorous validation of the material for research or formulation use.
Workflow Visualization
Figure 2: Integrated analytical workflow for lot release and structural confirmation.
Step-by-Step Methodology
1. Sample Preparation:
-
Dissolve 10 mg of HC Yellow 6 in 1.0 mL of DMSO-
for NMR. -
Dissolve 1 mg in Acetonitrile:Water (50:50) for LC-MS.
2. HPLC-PDA Conditions (Purity):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: 430 nm (visible) and 254 nm (UV).
-
Acceptance Criteria: Main peak purity >98.0%.[2]
3. Mass Spectrometry (Confirmation):
-
Ionization: ESI (Positive Mode).
-
Expected Ion:
m/z. -
Fragmentation: Apply collision energy (20-40 eV). Look for:
-
Loss of
(m/z ~263). -
Cleavage of the alkyl chain (loss of
).
-
References
-
PubChem. (n.d.). HC Yellow No. 6 (Compound Summary). National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
European Commission. (2006). Scientific Committee on Consumer Products (SCCP) Opinion on HC Yellow No. 6. SCCP/0963/06. Retrieved January 28, 2026, from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
